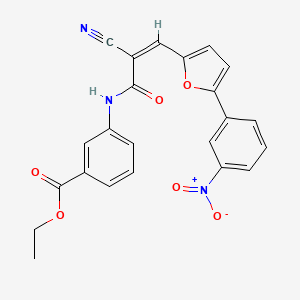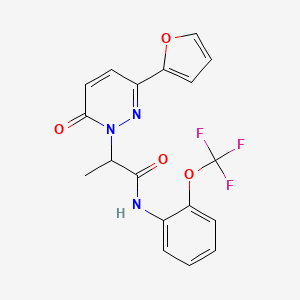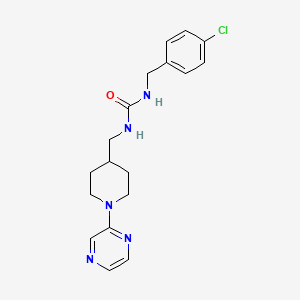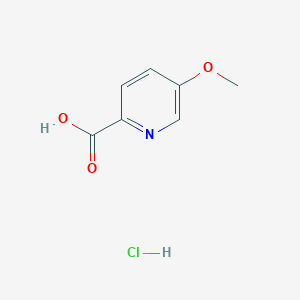
(Z)-ethyl 3-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-ethyl 3-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is a chemical compound that belongs to the family of acrylamide derivatives. It is a yellow powder with a molecular weight of 441.44 g/mol. This compound has gained attention in the scientific community due to its potential applications in various fields, including scientific research.
Aplicaciones Científicas De Investigación
Overview
The compound (Z)-ethyl 3-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate has potential applications in various scientific research fields. While direct research on this specific compound is limited, insights can be drawn from studies on related compounds and functional groups present in its structure, such as acrylamide, furan derivatives, and nitrophenyl groups. This synthesis aims to provide an overview of the potential research applications based on the properties and reactions of these related chemical entities.
Acrylamide Research Applications
Acrylamide, a component of the compound , has been extensively studied for its properties and applications. Research has focused on its role in polymer formation, its presence in food as a potential carcinogen, and methods to mitigate its formation and toxicity. Acrylamide's reactivity makes it a useful monomer in polyacrylamide production, which has applications in wastewater treatment, soil conditioning, and as a gel in protein electrophoresis (Friedman, 2003). Additionally, understanding the mechanisms of acrylamide formation in foods has led to strategies to reduce its levels, thus minimizing health risks (Friedman & Levin, 2008).
Furan Derivatives in Scientific Research
Furan derivatives, similar to the furan moiety in the compound, are key in developing pharmaceuticals and polymers. Research has delved into converting plant biomass into furan derivatives, which can serve as a renewable feedstock for producing valuable chemicals and materials. This conversion process emphasizes sustainable chemistry and the potential of furan derivatives in creating a new generation of polymers and functional materials (Chernyshev et al., 2017).
Nitrophenyl Compounds and Research Utilization
Nitrophenyl groups, part of the compound’s structure, are important in medicinal chemistry, particularly in developing drugs acting on the central nervous system (CNS). Research has explored the transformation of benzimidazoles, imidazothiazoles, and imidazoles into more potent CNS drugs, highlighting the significance of nitrophenyl derivatives in synthesizing novel therapeutic agents (Saganuwan, 2020).
Propiedades
IUPAC Name |
ethyl 3-[[(Z)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-2-31-23(28)16-6-3-7-18(11-16)25-22(27)17(14-24)13-20-9-10-21(32-20)15-5-4-8-19(12-15)26(29)30/h3-13H,2H2,1H3,(H,25,27)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTRBTAKJSSPKJ-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2897660.png)
![[1-(4-Chloro-2-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2897662.png)
![N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2897663.png)
![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)carbamate](/img/structure/B2897664.png)


![Methyl 2-(4-(methoxycarbonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2897671.png)



![N-(5-chloro-2-methylphenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2897676.png)

